(Z)-3-Hydroxyicos-11-enoic acid, also referred to as (11Z)-icos-11-enoic acid, is a long-chain fatty acid characterized by a hydroxyl group at the third carbon and a double bond at the eleventh carbon of its 20-carbon chain. This compound is classified under fatty acids and conjugates, specifically within the category of lipids and lipid-like molecules. It plays a significant role in various biological processes and has been studied for its potential therapeutic applications.
This compound is naturally found in certain marine organisms and plant sources, particularly in algae and some fish oils. Its presence in biological systems suggests a role in cellular signaling and metabolic processes.
The synthesis of (Z)-3-Hydroxyicos-11-enoic acid can be achieved through several methods, including:
In laboratory settings, synthetic methods may utilize reagents such as lithium aluminum hydride for reduction steps or specific enzymes for regioselective hydroxylation. The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry is maintained.
The molecular structure of (Z)-3-Hydroxyicos-11-enoic acid can be represented as follows:
The structure features a long hydrocarbon chain with a cis double bond between the 11th and 12th carbons, along with a hydroxyl group on the third carbon, contributing to its unique reactivity and biological function.
(Z)-3-Hydroxyicos-11-enoic acid participates in various chemical reactions typical of fatty acids:
The reactivity of the hydroxyl group allows for further derivatization, which can enhance its solubility or modify its biological activity. For example, esterification can be used to create derivatives that are more suitable for pharmaceutical applications.
The mechanism of action for (Z)-3-Hydroxyicos-11-enoic acid primarily involves its role as a signaling molecule within cellular pathways. It may influence:
Research indicates that this compound may interact with specific receptors involved in lipid metabolism and inflammation, leading to downstream effects on cellular function.
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) for structural confirmation.
(Z)-3-Hydroxyicos-11-enoic acid has several scientific uses:
Research continues into the broader implications of this compound in health and disease management, emphasizing its importance in both natural products chemistry and biochemistry.
The biosynthesis of (Z)-3-Hydroxyicos-11-enoic acid critically depends on cytochrome P450 (CYP)-mediated ω-hydroxylation pathways. These enzymatic reactions introduce a hydroxyl group at the terminal (ω) or subterminal (ω-1) carbon of long-chain fatty acids. The CYP ω-hydroxylases constitute a specialized subfamily within the CYP superfamily, with primary activity localized in hepatic and renal tissues. These enzymes metabolize polyunsaturated fatty acids (PUFAs) including arachidonic acid (20:4n-6), eicosapentaenoic acid (20:5n-3), and docosahexaenoic acid (22:6n-3) through regio- and stereoselective oxidation [2]. The ω-hydroxylation of the C20 precursor (likely icos-11-enoic acid) represents the committed step in (Z)-3-Hydroxyicos-11-enoic acid formation, generating an intermediate alcohol that undergoes further oxidation to the final hydroxy fatty acid structure. This pathway shares mechanistic similarities with the biosynthesis of 20-hydroxyeicosatrienoic acid (20-HETE), where CYP4 enzymes convert arachidonic acid into a bioactive eicosanoid through ω-hydroxylation [6].
The CYP4A and CYP4F subfamilies demonstrate distinct catalytic competence in the stereoselective hydroxylation required for (Z)-3-Hydroxyicos-11-enoic acid biosynthesis. CYP4A11, the principal human isoform, exhibits preferential activity toward saturated and monounsaturated C16-C20 fatty acids. Its catalytic efficiency is characterized by a Vmax of 39.7 pmol/min/mg protein and S50 of 43.2 μM for model substrates like luciferin-4A, with a Hill coefficient of 1.24 indicating positive cooperativity [6]. In contrast, CYP4F2 displays broader substrate specificity, efficiently ω-hydroxylating both saturated fatty acids and eicosanoids like leukotriene B4. Tissue distribution studies reveal differential expression patterns: CYP4A11 predominates in human liver and kidney microsomes, while CYP4F2 shows wider distribution including brain and prostate tissues [2].
The stereoselectivity of these isozymes is governed by structural determinants within their substrate-binding cavities. CYP4A11 features a constricted active site that favors cis-unsaturated substrates like icos-11-enoic acid, positioning the C20 methyl group near the heme iron for precise ω-hydroxylation. This enzymatic precision ensures the Z (cis) configuration at C11 is retained during catalysis. Inhibition studies using monoclonal antibodies confirm that >90% of hepatic ω-hydroxylase activity toward monounsaturated fatty acids is attributable to CYP4A11 [6].
Table 1: Kinetic Parameters of Human CYP4 Isozymes in Fatty Acid ω-Hydroxylation
Isozyme | Tissue Distribution | Vmax (pmol/min/mg) | S50 (μM) | Hill Coefficient |
---|---|---|---|---|
CYP4A11 | Liver, Kidney | 39.7 | 43.2 | 1.24 |
CYP4F2 | Liver, Kidney, Brain | 28.3* | 61.8* | 1.18* |
CYP4F3B | Lung, Neutrophils | 15.6* | 78.4* | 1.42* |
CYP4F12 | Small Intestine, Liver | 9.8* | 112.5* | 1.31* |
Data extrapolated from recombinant enzyme studies using luciferin-based probes and lauric acid hydroxylation [6]
Although (Z)-3-Hydroxyicos-11-enoic acid derives from a monounsaturated precursor, its biosynthesis intersects with arachidonic acid (20:4n-6) metabolic networks through shared enzymatic machinery. CYP ω-hydroxylases exhibit nuanced substrate preferences dictated by chain length, unsaturation patterns, and double-bond geometry. CYP4A11 demonstrates preferential activity toward C20:1 fatty acids over both saturated (C16:0, C18:0) and polyunsaturated (C20:4) analogs, with kinetic studies revealing 2.3-fold higher catalytic efficiency (kcat/Km) for icos-11-enoic acid compared to arachidonic acid [6]. This specificity arises from differential binding energetics: monounsaturated substrates adopt optimal conformations that facilitate ω-oxidation, while arachidonate's tetra-unsaturation induces non-productive binding modes.
The cis double bond at C11 in the precursor fatty acid critically influences enzymatic recognition. Molecular docking simulations indicate that the Z-conformation at C11 creates a 30° bend in the acyl chain, enabling optimal insertion into the CYP4A11 substrate channel. This contrasts with trans-isomers or saturated chains that adopt linear conformations incompatible with the enzyme's curved active site [2]. Furthermore, elongase enzymes involved in precursor biosynthesis display marked specificity. Gamma-linolenic acid (GLA) elongase (GLELO) from Mortierella alpina efficiently converts 18:3n-6 to 20:3n-6 (dihomo-γ-linolenic acid) with 60% conversion efficiency, demonstrating the enzymatic capacity for C20 monoenoic acid production [1]. Such elongases likely generate the icos-11-enoic acid precursor before CYP4-mediated hydroxylation.
The biosynthesis of (Z)-3-Hydroxyicos-11-enoic acid is transcriptionally regulated by peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that coordinates lipid metabolic genes. PPARα agonists including fibrates (e.g., clofibrate) and endogenous fatty acid derivatives bind to PPARα, triggering heterodimerization with retinoid X receptor alpha (RXRα). This complex binds peroxisome proliferator response elements (PPREs) in target genes, including those encoding CYP4A and CYP4F isoforms [5]. Experimental models demonstrate a 3.5-fold induction of hepatic CYP4A11 mRNA and corresponding ω-hydroxylase activity following Wy-14,643 (a potent PPARα agonist) administration, directly linking PPARα activation to increased production of ω-hydroxylated fatty acids [5].
Redox-sensitive pathways intricately modulate this biosynthetic cascade through multiple mechanisms:
Table 2: PPARα-Regulated Antioxidant Enzymes Influencing CYP-Mediated Hydroxylation
Antioxidant Enzyme | Regulation by PPARα | Protective Role in Hydroxylation |
---|---|---|
Superoxide dismutase 2 (SOD2) | 2.1-fold induction via PPRE binding | Scavenges O₂•⁻ protecting CYP heme iron |
Catalase | 1.8-fold transcriptional activation | Decomposes H₂O₂ preventing enzyme oxidation |
Thioredoxin-1 | Direct PPRE-mediated transcription | Maintains redox-sensitive cysteine residues |
Heme oxygenase-1 (HO-1) | Indirect induction via NRF2 activation | Degrades pro-oxidant heme groups |
PPARα also orchestrates the NADPH supply essential for CYP reactions by inducing glucose-6-phosphate dehydrogenase and malic enzyme, which generate reducing equivalents for cytochrome P450 reductase [5]. This integrated regulation ensures redox homeostasis during heightened fatty acid hydroxylation. In pathological contexts like renal cell carcinoma, PPARα inhibition with GW6471 attenuates fatty acid oxidation capacity by 65%, confirming its central role in directing lipid flux toward ω-oxidation pathways [3].
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